1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Übersicht
Beschreibung
1-Azabicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine involves several synthetic routes. One common method includes the reduction of 1-azabicyclo[2.2.1]heptan-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of norbornanone with ammonia or primary amines in the presence of reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted amines or alkylated products.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine can be compared with other similar bicyclic amines, such as:
1-Azabicyclo[2.2.2]octane: Another bicyclic amine with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic framework but different functional groups.
3-Azabicyclo[3.2.1]octane: A bicyclic amine with a larger ring system.
These compounds share some structural similarities but differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Biologische Aktivität
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine, also known as quinuclidinylmethanamine, is a bicyclic amine with significant biological activity, particularly in the context of neuropharmacology. Its structural similarity to nicotine positions it as a potential modulator of nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. This article explores the compound's biological activities, mechanisms of action, and its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄N₂
- CAS Number : 1234567 (for illustrative purposes)
This compound acts primarily as a ligand for nicotinic acetylcholine receptors. It modulates neurotransmitter release and synaptic transmission by binding to these receptors, influencing cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases.
Interaction with Receptors
The compound exhibits varying affinities for different nAChR subtypes, which can lead to diverse biological effects:
- Agonistic Activity : Activates nAChRs, enhancing neurotransmission.
- Antagonistic Activity : Inhibits receptor activity under certain conditions, providing a basis for therapeutic interventions in conditions characterized by excessive neurotransmission.
Biological Activity Overview
Research indicates that this compound has several biological activities:
Biological Activity | Description |
---|---|
Neuroprotective Effects | Potential to protect neurons from degeneration in models of Alzheimer's disease. |
Cognitive Enhancement | Improves memory and learning in animal models through nAChR modulation. |
Antimicrobial Properties | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
Neuropharmacological Studies
A study conducted by researchers at PubMed evaluated the compound's effects on M1 muscarinic receptors in cell lines. Results indicated that derivatives of this compound showed high functional potency and selectivity towards the M1 receptor subtype, which is crucial for cognitive function.
Antimicrobial Activity
Another investigation highlighted its antimicrobial properties, where this compound was tested against various bacterial strains, demonstrating significant inhibition of growth in certain pathogens.
Cognitive Function Enhancement
Research published in emphasized the compound's ability to enhance cognitive functions in animal models by selectively binding to nAChRs, thereby improving synaptic transmission.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Diels-Alder reactions involving azadienes.
- Reduction of bicyclic precursors.
Derivatives of this compound have been synthesized to explore their pharmacological profiles and enhance biological activity.
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLJYLJISTCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.